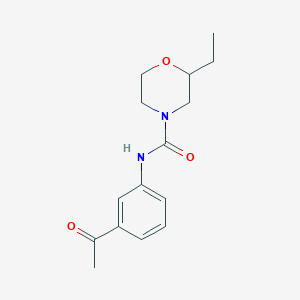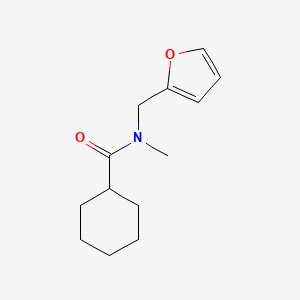
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone, also known as DTMM, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications. This compound belongs to the thiomorpholine class of molecules, which are known for their diverse biological activities.
Mécanisme D'action
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been found to inhibit the activity of certain enzymes, specifically those involved in the biosynthesis of sphingolipids. This inhibition leads to the accumulation of ceramide, a lipid that has been shown to have pro-apoptotic effects on cancer cells. (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has also been found to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its potential as a cancer treatment.
Biochemical and Physiological Effects:
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and alteration of cellular signaling pathways. These effects are largely attributed to the compound's ability to inhibit sphingolipid biosynthesis and induce ceramide accumulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments is its potential as a cancer treatment, which could lead to the development of new and effective cancer therapies. Additionally, the compound's ability to inhibit sphingolipid biosynthesis and induce ceramide accumulation could be useful in the study of various biological processes. However, limitations of using (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research involving (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone. One area of interest is the development of (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases. Finally, (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone could be used in combination with other compounds to enhance its therapeutic potential.
Méthodes De Synthèse
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process starting from 2,5-dimethylphenylamine and thiocarbonyldiimidazole. The reaction involves the formation of an intermediate, which is then reacted with morpholine to yield (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone. The purity of the final product can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have potential for use in various scientific research applications, including drug discovery and development, as well as in the study of various biological processes. Specifically, (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been found to have activity against certain cancer cell lines, making it a potential candidate for use in cancer treatment.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-3-4-11(2)12(9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLPHAPCCOFEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)





![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)
![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)
